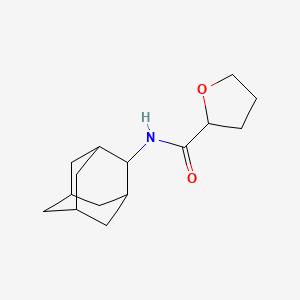
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (diphenylmethylene)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-bromophenyl)-1H-pyrazole-4-carbaldehyde (diphenylmethylene)hydrazone, commonly known as BPH, is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. BPH is a hydrazone derivative of pyrazole and has a unique chemical structure that makes it a promising candidate for use in various laboratory experiments and research studies.
Mécanisme D'action
The mechanism of action of BPH is not fully understood, but it is believed to involve the modulation of various cellular pathways and signaling pathways. BPH has been shown to inhibit the production of pro-inflammatory cytokines and reactive oxygen species, which are known to play a role in the development and progression of various diseases.
Biochemical and Physiological Effects:
BPH has been shown to have a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. BPH has also been shown to have a positive effect on the immune system, promoting the production of immune cells and enhancing their function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of BPH is its ease of synthesis and availability, making it a cost-effective option for laboratory experiments. BPH is also relatively stable and has a long shelf life, making it a convenient option for long-term experiments. However, one of the limitations of BPH is its potential toxicity, which requires careful handling and disposal.
Orientations Futures
There are several potential future directions for research on BPH. One area of interest is in the development of new drugs and therapies based on the chemical structure of BPH. Another area of research is in the investigation of the mechanism of action of BPH and its potential interactions with other cellular pathways and signaling pathways. Additionally, further studies are needed to evaluate the safety and toxicity of BPH and its potential use in clinical settings.
In conclusion, BPH is a chemical compound with significant potential for use in scientific research. Its unique chemical structure and range of biochemical and physiological effects make it a promising candidate for the development of new drugs and therapies. Further research is needed to fully understand the mechanism of action of BPH and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of BPH can be achieved through a simple and efficient method. The reaction involves the condensation of 4-bromoacetophenone with hydrazine hydrate to form 4-bromoacetophenone hydrazone, which is then reacted with pyrazole-4-carbaldehyde to produce BPH. The reaction is typically carried out in the presence of a suitable catalyst and under controlled conditions to obtain a high yield of the desired product.
Applications De Recherche Scientifique
BPH has been extensively studied for its potential applications in various scientific research fields. One of the primary areas of research is in the development of new drugs and therapies for the treatment of various diseases. BPH has been shown to exhibit potent anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of conditions such as arthritis, cancer, and neurodegenerative diseases.
Propriétés
IUPAC Name |
(E)-N-[(E)-[5-(4-bromophenyl)-1H-pyrazol-4-yl]methylideneamino]-1,1-diphenylmethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN4/c24-21-13-11-19(12-14-21)23-20(16-26-28-23)15-25-27-22(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-16H,(H,26,28)/b25-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGUXTYNSUSPKFT-MFKUBSTISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NN=CC2=C(NN=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)Br)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-5-[(methylthio)methyl]-2-furamide](/img/structure/B6071146.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B6071148.png)
![{1-[(2E)-3-(3,4-dimethoxyphenyl)-2-propenoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B6071156.png)
![1-{3-[(3,4-dimethylphenyl)amino]-1-piperidinyl}-1-oxo-4-phenyl-2-butanone](/img/structure/B6071161.png)
![4-bromo-1-methyl-N'-[(3-methyl-1H-pyrazol-5-yl)methylene]-1H-pyrazole-5-carbohydrazide](/img/structure/B6071167.png)
![2-[(4-nitrobenzyl)thio]-6-oxo-4-phenyl-1,6-dihydro-5-pyrimidinecarbonitrile](/img/structure/B6071175.png)

![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B6071199.png)
![4-(2-methoxyphenyl)-3-methyl-1-[6-(1-pyrrolidinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6071209.png)

![N-[1-(2-furylmethyl)-4-piperidinyl]-N-methyl-1-(2-phenylethyl)-3-piperidinamine](/img/structure/B6071217.png)
![2-(3-{[3-(2-hydroxyethyl)-4-(3-methylbutyl)-1-piperazinyl]methyl}-1H-indol-1-yl)acetamide](/img/structure/B6071244.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-N'-(4-ethoxyphenyl)urea](/img/structure/B6071252.png)